molecular formula C23H22N6O4S B2573866 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide CAS No. 1019098-37-3

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide

Cat. No. B2573866
CAS RN: 1019098-37-3
M. Wt: 478.53
InChI Key: MALSRHFHIDRBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives, demonstrating their use in synthesizing coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, suggesting potential applications in oxidative stress-related research and antioxidant development. This study highlights the importance of pyrazole-acetamide derivatives in creating compounds with desirable biological activities, which might be relevant to the compound of interest (Chkirate et al., 2019).

Novel Antipsychotic Agents

Another study presented by Wise et al. (1987) described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlighting their potential as novel antipsychotic agents. This research underscores the therapeutic potential of pyrazole-based compounds in treating psychiatric disorders without interacting with dopamine receptors, offering a new avenue for the development of antipsychotic medications (Wise et al., 1987).

Synthesis and Insecticidal Assessment

Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety for use as insecticidal agents against the cotton leafworm. The study indicates the potential of such compounds in agricultural applications, particularly in developing new pesticides (Fadda et al., 2017).

Antitumor Activity

Albratty et al. (2017) investigated the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. The study demonstrated that some synthesized compounds showed promising inhibitory effects on different cell lines, suggesting the potential of similar compounds in cancer research and therapy development (Albratty et al., 2017).

properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-3-13-5-4-6-15(9-13)25-18(30)11-29-20(24)19(23(27-29)34-2)22-26-21(28-33-22)14-7-8-16-17(10-14)32-12-31-16/h4-10H,3,11-12,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALSRHFHIDRBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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